
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Skeletal Muscle Sodium Channel Blockers
- Application : Development of antimyotonic agents.
- Research Findings : Constrained analogues of tocainide, which include 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, have been designed as voltage-gated skeletal muscle sodium channel blockers. These compounds demonstrated increased potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Antimicrobial and Anticancer Agents
- Application : Development of new therapeutic agents.
- Research Findings : Piperazine derivatives have been synthesized for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, O-Arylated diazeniumdiolates, including certain piperazine derivatives, exhibited broad-spectrum anti-cancer activity in various rodent cancer models (Keefer, 2010).
Antiviral Agents
- Application : Anti-HIV agent development.
- Research Findings : Piperazine-based unsymmetrical bis-ureas have shown potential as anti-HIV agents. The unique structure of these compounds plays a crucial role in their antiviral properties (El‐Faham et al., 2008).
Radioligands for PET Imaging
- Application : Diagnostic imaging in neuroscience.
- Research Findings : Piperazine derivatives have been used to develop radioligands suitable for positron emission tomography (PET), enabling the visualization of specific receptors in the brain. This is vital for studying psychiatric disorders and evaluating drug-induced receptor occupancy (Pierson et al., 2008).
Anti-Inflammatory and Analgesic Agents
- Application : Development of anti-inflammatory and analgesic drugs.
- Research Findings : Novel piperazine derivatives have been synthesized and shown to act as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Synthesis of Polyamides
- Application : Material science and polymer chemistry.
- Research Findings : Piperazine has been utilized in the synthesis of polyamides containing various nucleobases, indicating its potential in creating novel materials with specific properties (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-5-8-18(9-6-15)21-20(24)23-12-10-22(11-13-23)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARQNDPLULXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
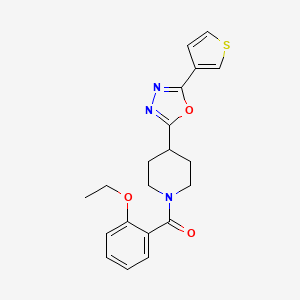

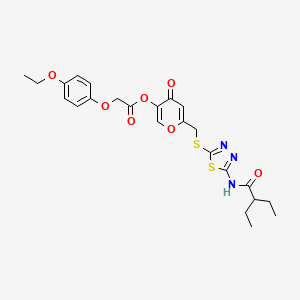
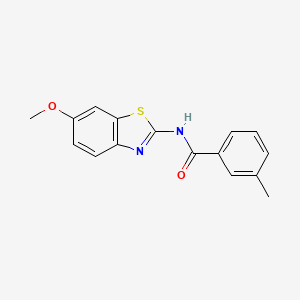
![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
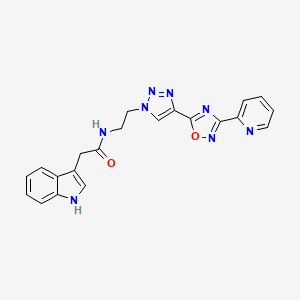

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
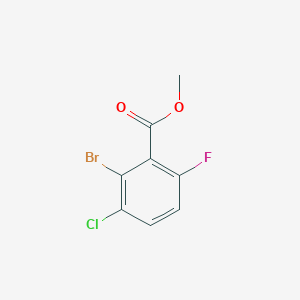

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)
![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)
![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)
